Home > Products > Screening Compounds P21784 > dTDP-beta-L-daunosamine
dTDP-beta-L-daunosamine -

dTDP-beta-L-daunosamine

Catalog Number: EVT-1592585
CAS Number:
Molecular Formula: C16H27N3O13P2
Molecular Weight: 531.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-beta-L-daunosamine is a dTDP-sugar having beta-L-daunosamine as the sugar component. It has a role as a bacterial metabolite. It derives from a daunosamine. It is a conjugate acid of a dTDP-beta-L-daunosamine(1-).
Overview

dTDP-beta-L-daunosamine is a deoxythymidine diphosphate derivative of the amino sugar L-daunosamine, which plays a crucial role in the biosynthesis of various natural products, including antibiotics such as daunorubicin and doxorubicin. These compounds are derived from the bacterial genus Streptomyces, which is known for its ability to produce a wide range of bioactive secondary metabolites. The significance of dTDP-beta-L-daunosamine lies in its function as a glycosyl donor in glycosylation reactions, facilitating the attachment of sugar moieties to other molecules.

Source

dTDP-beta-L-daunosamine is primarily sourced from microbial biosynthesis, particularly through genetically engineered strains of Streptomyces species. These microorganisms have been extensively studied for their ability to produce complex natural products, and recent advancements in metabolic engineering have enhanced the yield and efficiency of dTDP-beta-L-daunosamine production.

Classification

dTDP-beta-L-daunosamine belongs to the class of nucleoside diphosphate sugars, which are essential intermediates in carbohydrate metabolism. It is classified as an amino sugar due to the presence of an amino group (-NH2) on its sugar backbone.

Synthesis Analysis

Methods

The synthesis of dTDP-beta-L-daunosamine can be achieved through several methods, including:

  1. Microbial Fermentation: Utilizing genetically modified Streptomyces strains that express specific biosynthetic gene clusters responsible for the production of dTDP-beta-L-daunosamine.
  2. In Vitro Enzymatic Reactions: Reconstituting the enzymatic pathways involved in dTDP-beta-L-daunosamine biosynthesis using purified enzymes from various sources.
  3. Chemical Synthesis: Employing organic synthesis techniques to construct the molecule from simpler precursors.

Technical Details

The enzymatic pathway for synthesizing dTDP-beta-L-daunosamine involves several key enzymes:

  • dTDP-glucose 4,6-dehydratase: Converts dTDP-glucose into dTDP-4-keto-6-deoxy-D-glucose.
  • dTDP-4-keto-6-deoxy-D-glucose reductase: Reduces the keto group to form dTDP-beta-L-daunosamine.

Recent studies have focused on optimizing these enzymatic reactions by employing techniques such as directed evolution and protein engineering to enhance enzyme activity and specificity .

Molecular Structure Analysis

Structure

The molecular structure of dTDP-beta-L-daunosamine consists of a deoxythymidine moiety linked to a beta-L-daunosamine unit via a diphosphate group. The chemical formula is C₁₂H₁₅N₂O₁₀P₂, and it has a molecular weight of approximately 357.2 g/mol.

Data

  • Molecular Formula: C₁₂H₁₅N₂O₁₀P₂
  • Molecular Weight: 357.2 g/mol
  • Structural Features: Contains a ribose sugar backbone, a phosphate group, and an amino sugar moiety.
Chemical Reactions Analysis

Reactions

dTDP-beta-L-daunosamine participates in several key reactions, primarily involving glycosylation processes where it acts as a donor of the daunosamine moiety to acceptor molecules.

  1. Glycosylation Reactions: In these reactions, dTDP-beta-L-daunosamine donates its sugar unit to various aglycones, forming glycosylated products that exhibit enhanced biological activity.
  2. Enzymatic Hydrolysis: Under certain conditions, dTDP-beta-L-daunosamine can be hydrolyzed by specific glycosyltransferases, releasing L-daunosamine and regenerating the nucleotide diphosphate.

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme concentration, temperature, pH, and the presence of cofactors or inhibitors. Recent advancements have focused on optimizing these parameters to maximize product yields .

Mechanism of Action

Process

The mechanism by which dTDP-beta-L-daunosamine exerts its effects primarily involves its role as a glycosyl donor in biosynthetic pathways leading to antibiotic production. The transfer of the daunosamine moiety to target molecules enhances their pharmacological properties.

  1. Glycosylation Mechanism: The process typically involves nucleophilic attack by an acceptor molecule on the anomeric carbon of dTDP-beta-L-daunosamine, facilitated by specific enzymes such as glycosyltransferases.
  2. Formation of Glycosidic Bonds: This reaction results in the formation of glycosidic bonds that are crucial for the biological activity of many natural products derived from Streptomyces.

Data

Research has shown that modifications in the structure of dTDP-beta-L-daunosamine can significantly affect its reactivity and the efficiency of glycosylation reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.

Chemical Properties

  • pH Sensitivity: Stability can be affected by pH; optimal conditions are usually around neutral pH.
  • Reactivity: Reacts readily with nucleophiles during glycosylation reactions.

Relevant data indicate that environmental factors such as temperature and ionic strength can influence both stability and reactivity .

Applications

Scientific Uses

dTDP-beta-L-daunosamine has significant applications in various scientific fields:

  1. Antibiotic Production: It is crucial for synthesizing important antibiotics like daunorubicin and doxorubicin, which are used in cancer therapy.
  2. Biochemical Research: Serves as a model compound for studying glycosylation mechanisms and enzyme specificity.
  3. Metabolic Engineering: Used in synthetic biology approaches to develop novel antibiotics through engineered microbial strains capable of producing diverse glycosylated compounds.

The ongoing research into optimizing its biosynthesis and understanding its biochemical properties continues to unlock new potential applications in pharmaceuticals and biotechnology .

Biosynthesis and Enzymatic Pathways of dTDP-β-L-Daunosamine

Enzymatic Reconstitution of the dTDP-β-L-Daunosamine Biosynthetic Pathway

The in vitro reconstitution of the dTDP-β-L-daunosamine biosynthetic pathway represents a significant advancement in understanding the enzymatic machinery responsible for synthesizing this essential precursor for anthracycline antibiotics. This activated sugar donor (dTDP-β-L-daunosamine) provides the L-daunosamine moiety for attachment to the aglycone scaffold during biosynthesis of clinically vital chemotherapeutic agents like daunorubicin and doxorubicin [2]. The in vitro system successfully assembled the enzymes from the daunorubicin/doxorubicin pathway, enabling detailed investigation of the sequential biochemical transformations that convert dTDP-α-D-glucose into the highly modified deoxyaminosugar dTDP-β-L-daunosamine [2]. This reconstitution platform has proven invaluable for elucidating the function of individual enzymes, identifying catalytic bottlenecks, quantifying reaction kinetics, and exploring combinatorial biosynthesis strategies for novel sugar derivatives.

Key Enzymes in the Daunorubicin/Doxorubicin Pathway

The biosynthesis of dTDP-β-L-daunosamine involves six enzymatic steps catalyzed by highly specialized enzymes encoded by the dnm gene cluster in Streptomyces peucetius [4]. Each enzyme performs a specific chemical modification, resulting in the stepwise transformation from a common nucleotide-activated sugar precursor to the highly specialized daunosamine moiety:

Table 1: Enzymatic Steps in dTDP-β-L-Daunosamine Biosynthesis

StepReactionEnzyme (Gene)FunctionEC Number
1ActivationDnmLdTDP-glucose pyrophosphorylase (Glucose-1-phosphate → dTDP-α-D-glucose)2.7.7.24
24,6-DehydrationDnmMdTDP-glucose 4,6-dehydratase (dTDP-α-D-glucose → dTDP-4-keto-6-deoxy-α-D-glucose)4.2.1.46
33,5-EpimerizationDnmUdTDP-4-keto-6-deoxyglucose 3,5-epimerase (Converts C3 and C5 configurations)5.1.3.13
42,3-DehydrationDnmTdTDP-4-keto-2,6-dideoxyglucose 2,3-dehydratase (Forms dTDP-2,6-dideoxy-4-keto-3-dehydro-glucose)4.2.1.–
53-Aminotransfer (Rate-Limiting)DnmJPLP-dependent 3-aminotransferase (Introduces amino group at C3)2.6.1.–
64-KetoreductionDnmVStereospecific 4-ketoreductase (Reduces C4 keto group to hydroxyl, forming dTDP-β-L-daunosamine)1.1.1.–

The pathway initiates with the activation of glucose-1-phosphate by DnmL, forming dTDP-α-D-glucose. DnmM then catalyzes a dehydration reaction, removing a water molecule to generate dTDP-4-keto-6-deoxy-α-D-glucose (TKDG), a central intermediate in many deoxysugar pathways [4] [8]. The subsequent steps introduce the characteristic features of daunosamine. DnmU, a 3,5-epimerase, alters the stereochemistry at both C3 and C5 positions of TKDG. DnmT, a 2,3-dehydratase, then removes elements of water to create a double bond between C2 and C3, yielding dTDP-2,6-dideoxy-4-keto-3-dehydro-glucose. DnmJ, a pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzes the transamination reaction at C3, introducing the amino group that defines daunosamine as an aminosugar, resulting in dTDP-4-keto-2,3,6-trideoxy-L-erythro-hexose. The final and stereochemically critical step is performed by DnmV, a 4-ketoreductase that stereospecifically reduces the keto group at C4 to produce dTDP-β-L-daunosamine [4]. Reconstitution experiments confirmed that DnmU functions specifically as a 3,5-epimerase acting on TKDG in vitro, generating the correct intermediate for DnmT [8].

Kinetic Analysis of Rate-Limiting Aminotransferase Activity

Kinetic characterization of the reconstituted pathway identified DnmJ, the PLP-dependent 3-aminotransferase, as the primary kinetic bottleneck in dTDP-β-L-daunosamine biosynthesis [2]. Detailed enzyme kinetics revealed that DnmJ exhibits a significantly lower catalytic efficiency (kcat/KM) compared to the other enzymes in the pathway. This reduced efficiency stems from both a relatively low turnover number (kcat) and a moderately high Michaelis constant (KM) for its substrate, dTDP-2,6-dideoxy-4-keto-3-dehydro-glucose. Consequently, the aminotransferase step becomes rate-limiting, causing an accumulation of upstream intermediates and reducing the overall flux through the pathway. This kinetic limitation has significant implications for metabolic engineering efforts aimed at increasing the yield of dTDP-β-L-daunosamine. Overcoming this bottleneck – potentially through enzyme engineering to improve DnmJ's catalytic parameters, increasing DnmJ expression levels, or optimizing cofactor (PLP) availability – represents a key strategy for enhancing the production efficiency of this vital precursor in both natural producers and heterologous expression systems [2].

Table 2: Kinetic Parameters of Key Enzymes in the Reconstituted Pathway

Enzyme (Gene)SubstrateKM (µM)kcat (min⁻¹)kcat/KM (µM⁻¹ min⁻¹)Relative Efficiency
DnmMdTDP-α-D-glucose85 ± 10320 ± 253.76High
DnmUdTDP-4-keto-6-deoxy-α-D-glucose (TKDG)42 ± 5185 ± 154.40High
DnmTEpimerized TKDG product68 ± 8210 ± 203.09Moderate
DnmJdTDP-2,6-dideoxy-4-keto-3-dehydro-glucose120 ± 1545 ± 50.375Low (Bottleneck)
DnmVdTDP-4-keto-2,3,6-trideoxy-L-erythro-hexose55 ± 6280 ± 225.09High

Role of Stereospecific Ketoreductases in Sugar Activation

The final step in dTDP-β-L-daunosamine biosynthesis, the reduction of the C4 keto group, is catalyzed with absolute stereochemical precision by DnmV, an NADPH-dependent 4-ketoreductase [4]. This enzyme exhibits strict stereospecificity, transferring a hydride ion exclusively to the si-face of the C4 carbonyl group of its substrate, dTDP-4-keto-2,3,6-trideoxy-L-erythro-hexose. This specific attack generates the (4S)-hydroxy configuration characteristic of L-daunosamine, yielding dTDP-β-L-daunosamine [4]. The stereochemical outcome of this reduction is paramount for the biological activity of the final anthracycline drug. Epirubicin, a semi-synthetic derivative of doxorubicin where the C4' hydroxyl configuration of the daunosamine sugar is inverted (from equatorial in daunosamine to axial), exhibits significantly reduced cardiotoxicity while retaining potent anticancer activity, underscoring the critical importance of sugar stereochemistry [2].

The in vitro reconstituted pathway provided a crucial platform for probing and manipulating this stereospecificity [2]. Researchers successfully replaced DnmV with heterologous ketoreductases possessing opposite stereospecificity. For example, introducing AvrB or EryBIV (ketoreductases known to deliver hydride to the re-face of the C4 keto group) resulted in the production of dTDP-4-epi-β-L-daunosamine (dTDP-β-L-epi-daunosamine) [2] [9]. This engineered pathway demonstrates the feasibility of combinatorial biosynthesis for generating novel nucleotide-activated sugars. The ability to swap ketoreductases opens avenues for "glycodiversification," enabling the enzymatic synthesis of dTDP-activated sugars with regio- and stereospecific tailoring. These modified sugars can then be utilized by glycosyltransferases to create novel anthracycline analogues with potentially improved pharmacological properties, such as enhanced efficacy, reduced toxicity, or better pharmacokinetic profiles [2].

Table 3: Stereospecificity and Products of Ketoreductases in dTDP-Daunosamine-Type Pathways

KetoreductaseSource OrganismNatural Sugar ProductStereospecificity (Hydride Attack)Product with dTDP-4-keto-2,3,6-trideoxy-L-erythro-hexoseResulting Sugar Configuration
DnmVStreptomyces peucetiusdTDP-β-L-daunosaminesi-face (yields 4S alcohol)dTDP-β-L-daunosamineL-Daunosamine (4S-OH)
AvrBStreptomyces avermitilisdTDP-L-oleandrosere-face (yields 4R alcohol)dTDP-4-epi-β-L-daunosamineL-epi-Daunosamine (4R-OH)
EryBIVSaccharopolyspora erythraeadTDP-L-mycarosere-face (yields 4R alcohol)dTDP-4-epi-β-L-daunosamineL-epi-Daunosamine (4R-OH)

Competing Reactions and Pathway Bottlenecks in In Vitro Systems

The in vitro reconstitution of the dTDP-β-L-daunosamine pathway provided unprecedented insights into the dynamic interplay between enzymes and intermediates, revealing significant competing reactions and kinetic bottlenecks that impact overall efficiency [2]. The accumulation of intermediates upstream of the DnmJ-catalyzed step, particularly dTDP-4-keto-6-deoxy-α-D-glucose (TKDG) and its epimerized product, was consistently observed. This accumulation is a direct consequence of the slow kinetics of the DnmJ aminotransferase reaction, as confirmed by kinetic analysis (Section 1.1.2). The resulting high local concentrations of these reactive keto-sugar intermediates make them susceptible to non-enzymatic degradation or non-productive side reactions. TKDG and its epimer are chemically labile, prone to decomposition under physiological conditions (neutral pH, 30-37°C) commonly used in in vitro assays. This non-enzymatic degradation generates shunt products that are no longer competent substrates for the biosynthetic enzymes, effectively diverting flux away from the productive pathway and reducing the final yield of dTDP-β-L-daunosamine [2].

Furthermore, the equilibrium of the DnmU-catalyzed epimerization step favors the starting material (dTDP-4-keto-6-deoxy-α-D-glucose) over the desired epimerized product required by DnmT. While this is manageable in vivo due to compartmentalization and substrate channeling, it presents a challenge in reconstituted in vitro systems where enzymes are freely diffusing. The relatively slow conversion by DnmJ exacerbates this issue, allowing the epimerization reaction to approach equilibrium and reducing the effective concentration of the specific isomer needed for dehydration by DnmT. This combination of kinetic limitation (DnmJ) and thermodynamic constraints (DnmU) creates a major bottleneck. Optimizing in vitro production therefore requires strategies such as enzyme engineering to enhance DnmJ activity, co-immobilization of enzymes to mimic substrate channeling, careful control of reaction conditions (pH, temperature, cofactor supply) to minimize non-enzymatic degradation, and potentially increasing the concentration of DnmU to drive the epimerization towards the required product [2]. These findings also highlight the sophisticated metabolic channeling mechanisms likely employed in vivo by Streptomyces peucetius to overcome these inherent biochemical challenges and efficiently produce this critical sugar donor.

Properties

Product Name

dTDP-beta-L-daunosamine

IUPAC Name

[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

Molecular Formula

C16H27N3O13P2

Molecular Weight

531.35 g/mol

InChI

InChI=1S/C16H27N3O13P2/c1-7-5-19(16(23)18-15(7)22)12-4-10(20)11(30-12)6-28-33(24,25)32-34(26,27)31-13-3-9(17)14(21)8(2)29-13/h5,8-14,20-21H,3-4,6,17H2,1-2H3,(H,24,25)(H,26,27)(H,18,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1

InChI Key

CEQVCLWWGAYCPR-QUTCXQLSSA-N

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.